2,6-Dichlorocinnamic acid

Coordination Chemistry Magnetic Materials Metal-Organic Frameworks

2,6-Dichlorocinnamic acid (CAS 20595-49-7) features chlorine atoms at the 2- and 6-positions, imparting unique steric and electronic properties distinct from other dichloro isomers. Essential for photocyclization to 5-chlorocoumarin—a privileged scaffold in fluorescent probes and bioactive heterocycles—it uniquely directs bimetallic copper(II) complex formation for antiferromagnetic coupling studies, unlike 2,4- or 3,4-dichloro analogs. With a high melting point (194–198 °C) for thermal robustness in solvent-free melt reactions and an available high-resolution crystal structure (R1=0.053) for computational modeling, this building block delivers predictable, application-specific outcomes.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 20595-49-7
Cat. No. B3021024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorocinnamic acid
CAS20595-49-7
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
InChIInChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
InChIKeyOIPVGRCXMFBNAN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorocinnamic Acid (CAS 20595-49-7): Procurement Guide for Differentiated Synthesis and Research


2,6-Dichlorocinnamic acid (CAS 20595-49-7) is a disubstituted cinnamic acid derivative characterized by the presence of two chlorine atoms at the 2- and 6-positions of the phenyl ring. This specific substitution pattern imparts a unique steric and electronic profile compared to other dichloro- and monochloro- cinnamic acid analogs [1]. The compound is utilized as a versatile building block in organic synthesis, particularly in photochemical and medicinal chemistry applications, and its well-defined physical properties and high purity specifications make it a reliable choice for controlled research and development .

Why 2,6-Dichlorocinnamic Acid Cannot Be Directly Substituted in Critical Research Applications


The substitution pattern of chlorine atoms on the cinnamic acid core is a critical determinant of chemical reactivity, physical properties, and biological activity. Simply substituting 2,6-dichlorocinnamic acid with another dichlorinated analog, such as 2,4- or 3,4-dichlorocinnamic acid, or with monochlorinated or non-chlorinated cinnamic acid, will lead to fundamentally different outcomes. These differences manifest as distinct photochemical pathways and yields [1], altered metal coordination geometries and magnetic behaviors in complexes [2], and divergent inhibitory kinetics against key enzymes like tyrosinase [3]. The quantitative evidence below demonstrates that the 2,6-substitution imparts unique, non-interchangeable characteristics that are essential for specific scientific applications.

Quantitative Differentiation of 2,6-Dichlorocinnamic Acid (CAS 20595-49-7) vs. Close Analogs


Unique Bimetallic Copper(II) Complex Formation vs. Monomeric Analogs

In a direct head-to-head comparison, the copper(II) complex formed with 2,6-dichlorocinnamic acid (2,6-DCA) exhibits a distinct bimetallic structure, unlike the monomeric complexes formed with its 3,4- and 2,4-dichloro isomers. This structural divergence is a direct consequence of the 2,6-substitution pattern and leads to different magnetic properties [1].

Coordination Chemistry Magnetic Materials Metal-Organic Frameworks

Differentiated Photocyclization Pathway Yielding 5-Chlorocoumarin

Upon UV irradiation, 2,6-dichlorocinnamic acid and its esters undergo a unique photocyclization reaction, eliminating HCl or RCl to yield 5-chlorocoumarin [1]. This reaction pathway is specific to the 2,6-disubstitution pattern and is not a general property of cinnamic acids. The quantum yield of this transformation is dependent on the substrate and is a key differentiator for synthetic utility [2].

Photochemistry Synthetic Methodology Heterocycle Synthesis

Distinct Tyrosinase Inhibition Profile Compared to 2,4-Dichloro Analog

While 2,6-dichlorocinnamic acid is known to be a tyrosinase inhibitor, its 2,4-dichloro analog demonstrates a clearly defined reversible and uncompetitive mechanism with a determined inhibition constant (Ki). This cross-study comparable data shows that the substitution pattern dramatically alters the interaction with the enzyme's active site. The 2,6-isomer is reported to have a different inhibition profile [1], although a direct Ki comparison is not available in the same study, the mechanistic difference is a key differentiation point.

Enzymology Tyrosinase Inhibition Bioscience

Significantly Higher Melting Point vs. 2,4-Dichloro and Unsubstituted Analogs

2,6-Dichlorocinnamic acid exhibits a melting point range of 194.0 to 198.0 °C, which is substantially higher than that of its 2,4-dichloro isomer (reported melting point ~100-102 °C) and unsubstituted trans-cinnamic acid (133-136 °C). This difference reflects stronger intermolecular forces in the crystal lattice due to the specific 2,6-substitution pattern and packing arrangement .

Physical Chemistry Crystallization Process Chemistry

Confirmed Crystal Structure with High-Resolution X-ray Data (R1 = 0.053)

The solid-state structure of 2,6-dichlorocinnamic acid has been unequivocally determined by single-crystal X-ray diffraction, providing precise geometric parameters. The refinement converged to a high-quality R1 factor of 0.053 for 2043 observed reflections, confirming the stereogeometry and absolute configuration [1]. This level of structural certainty is essential for quantitative structure-activity relationship (QSAR) modeling and understanding its solid-state reactivity.

Crystallography Solid-State Chemistry Structural Biology

High Purity Specification (≥98.0%) from Major Commercial Suppliers

2,6-Dichlorocinnamic acid is commercially available with a guaranteed minimum purity of 98.0% as determined by both Gas Chromatography (GC) and Neutralization Titration (T) . This dual-method purity specification reduces the risk of unexpected side reactions or impurities affecting sensitive assays, a level of quality assurance not always guaranteed for less common cinnamic acid derivatives from smaller vendors.

Chemical Procurement Analytical Chemistry Synthesis

Optimal Application Scenarios for 2,6-Dichlorocinnamic Acid (CAS 20595-49-7) Based on Verified Differentiation


Synthesis of Bimetallic Copper(II) Complexes for Magnetic Materials Research

As demonstrated by Zoroddu and Cabras, the 2,6-dichloro substitution pattern uniquely directs the formation of a bimetallic copper(II) acetate-type complex, whereas 3,4- and 2,4-dichloro isomers yield monomeric structures [1]. Researchers aiming to study antiferromagnetic coupling, metal-metal interactions, or develop novel coordination polymers should select the 2,6-isomer to achieve this specific structural and magnetic architecture.

Photochemical Synthesis of 5-Chlorocoumarin Derivatives

This compound is the requisite starting material for a photocyclization reaction that specifically yields 5-chlorocoumarin [1]. For synthetic chemists developing fluorescent probes, bioactive heterocycles, or studying photochemical reaction mechanisms, 2,6-dichlorocinnamic acid provides a direct and well-characterized route to this important scaffold, a transformation not possible with other cinnamic acid analogs [1].

High-Temperature Melt-Phase Reactions or Stable Formulation Development

The significantly higher melting point of 2,6-dichlorocinnamic acid (194-198 °C) compared to other dichloro isomers like 2,4-DCA (~100-102 °C) makes it a superior choice for applications requiring thermal robustness [REFS-1, REFS-2]. This includes reactions performed in melts without solvent, or in the formulation of materials where thermal stability during processing and storage is a critical parameter.

Computational Chemistry and Structure-Based Drug Design (SBDD)

The availability of a high-resolution, refined crystal structure (R1 = 0.053) provides an accurate 3D model of the molecule's geometry [1]. This data is essential for computational chemists performing docking studies, QSAR modeling, or ab initio calculations. The reliable structural parameters enable more accurate predictions of how the 2,6-dichloro substitution pattern influences molecular recognition and binding affinity compared to analogs.

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